ethyl 1-(2,4-difluorophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate
Description
Ethyl 1-(2,4-difluorophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a dihydro-pyrazole core substituted with a 2,4-difluorophenyl group at the 1-position and an ethoxy group at the 5-position. The ethyl ester at the 3-position enhances its lipophilicity, which may influence bioavailability and pharmacokinetic properties. Structural analysis tools like SHELX and Mercury CSD are critical for elucidating its crystallographic properties and intermolecular interactions .
Properties
IUPAC Name |
ethyl 2-(2,4-difluorophenyl)-3-ethoxy-3,4-dihydropyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O3/c1-3-20-13-8-11(14(19)21-4-2)17-18(13)12-6-5-9(15)7-10(12)16/h5-7,13H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMJFTWQYFYUAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=NN1C2=C(C=C(C=C2)F)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(2,4-difluorophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate (CAS Number: 1803586-87-9) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C14H16F2N2O
- Molecular Weight : 298.28 g/mol
- IUPAC Name : this compound
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazoles have been shown to exhibit significant antiproliferative effects against various cancer cell lines.
Case Study: Antitumor Effects
A study evaluated the compound's effectiveness against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that this compound could inhibit cell proliferation significantly, with IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.79 | Apoptosis induction |
| MDA-MB-231 | 0.95 | G2/M phase arrest |
2. Anti-inflammatory Activity
Pyrazole derivatives are recognized for their anti-inflammatory properties. This compound has demonstrated selective inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
Research Findings
In vitro studies showed that the compound exhibited a high selectivity index for COX-2 over COX-1, suggesting its potential as a safer anti-inflammatory agent with fewer gastrointestinal side effects compared to traditional NSAIDs .
| Enzyme | IC50 (µM) | Selectivity Index |
|---|---|---|
| COX-1 | 10.38 | 8.22 |
| COX-2 | 0.01 | >1000 |
3. Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. Pyrazoles are known to exhibit activity against various bacteria and fungi.
Study Overview
In a recent investigation, the compound was tested against several bacterial strains (e.g., E. coli, S. aureus) and fungi (e.g., Candida albicans). The results indicated notable antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| C. albicans | 64 |
Structure-Activity Relationship (SAR)
The biological activities of pyrazole derivatives are often influenced by their chemical structure. Modifications in the phenyl ring or the introduction of electron-withdrawing groups (EWGs) can enhance or diminish potency:
Key Observations
- Electron Donating Groups (EDGs) : Increased anticancer activity.
- Electron Withdrawing Groups (EWGs) : Generally reduced biological activity.
This information is vital for the rational design of new derivatives with improved pharmacological profiles .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : Ethyl 1-(2,4-difluorophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate
- Molecular Formula : C13H14F2N2O3
- Molecular Weight : 286.25 g/mol
- CAS Number : 1024523-06-5
The compound features a pyrazole ring substituted with an ethoxy group and a difluorophenyl moiety, contributing to its unique chemical reactivity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various pathogens. A study by Iovu et al. (2003) demonstrated that related pyrazole derivatives possess fungicidal activities, suggesting applications in treating fungal infections and agricultural pest management.
Anti-inflammatory Properties
The compound has shown promise in anti-inflammatory applications. A comparative analysis indicated that certain pyrazole derivatives can significantly inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. Studies have suggested that modifications to the pyrazole structure can enhance anti-inflammatory efficacy, making this compound a potential candidate for developing new anti-inflammatory drugs.
Plant Growth Regulation
This compound may also serve as a plant growth regulator. Research conducted by Ming Li (2005) highlighted the synthesis of structurally related compounds that demonstrated both fungicidal activity and the ability to regulate plant growth. This suggests potential applications in agriculture for enhancing crop yield and protecting against plant diseases.
Case Studies and Research Findings
Several studies provide insights into the biological activities and potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Iovu et al. (2003) | Antimicrobial | Demonstrated fungicidal properties against various fungi |
| Sivaramakarthikeyan et al. (2022) | Anti-inflammatory | Significant inhibition of COX enzymes; comparable to standard anti-inflammatory drugs |
| Ming Li (2005) | Plant Growth Regulation | Exhibited growth regulation and fungicidal activity |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs differ in substituent patterns, aromatic systems, and functional groups, leading to variations in physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Ethyl Pyrazole Derivatives
Key Findings :
Conformational Flexibility : The dihydro-pyrazole core in the target compound introduces partial saturation, reducing ring strain and enabling adaptive binding in biological systems compared to fully aromatic analogs like the 1H-pyrazole derivative .
Solubility and Polarity: The ethoxy group at the 5-position improves solubility in non-polar solvents relative to compounds with polar oxadiazole or imino groups (e.g., ).
Preparation Methods
Key Starting Materials
- 2,4-difluorophenyl-substituted pyrazole precursors
- Ethyl esters and ethoxy-containing reagents
- Hydrazine derivatives or equivalents for pyrazole ring formation
Detailed Preparation Methods
Method Based on Pyrazole Amine Intermediate (Patent US20210094954A1)
A documented preparation approach involves the use of 4-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-5-amine as a key intermediate. The process includes:
- Reacting the pyrazole-5-amine intermediate (0.209 g scale in the example) with ethyl 3-(appropriate substituent) to form the target compound.
- The reaction is conducted under controlled conditions to favor the formation of the ethoxy-substituted pyrazole carboxylate.
- Purification steps include crystallization or chromatographic techniques to isolate the compound with high purity.
This method emphasizes the importance of the amine intermediate for regioselective substitution and ring closure, enabling the introduction of the ethoxy group at the 5-position and the ethyl ester at the 3-position.
General Pyrazole Ring Construction and Functionalization
- The pyrazole ring is typically formed by cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or equivalents.
- Introduction of the 2,4-difluorophenyl substituent is achieved via nucleophilic aromatic substitution or cross-coupling reactions on suitable pyrazole precursors.
- The ethoxy group at the 5-position can be introduced by alkylation reactions using ethylating agents under basic conditions.
- The carboxylate ester is commonly installed by esterification of the corresponding carboxylic acid or by direct use of ethyl ester containing starting materials.
Reaction Conditions and Solvents
- Common solvents include ethanol, ethyl acetate, dichloromethane, and acetonitrile, chosen based on solubility and reaction compatibility.
- Reaction temperatures vary from room temperature to reflux conditions depending on the step.
- Catalysts or bases such as triethylamine or sodium hydride may be used to facilitate alkylation or esterification.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Intermediates | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| Pyrazole amine synthesis | 4-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-5-amine | Ethanol, DMF | 25–80°C | Intermediate for selective substitution |
| Ethoxy group introduction | Ethylating agent (e.g., ethyl bromide) | Ethanol, Acetonitrile | 50–80°C | Base catalyzed alkylation |
| Esterification | Carboxylic acid or acid chloride | Ethyl acetate, DCM | Room temp to reflux | Ester formation via standard methods |
| Purification | Chromatography, crystallization | - | - | Ensures product purity |
Research Findings and Analysis
- The use of 4-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-5-amine as a starting point provides regioselectivity and facilitates the introduction of substituents at desired positions on the pyrazole ring.
- Reaction optimization focuses on solvent choice and temperature control to maximize yield and minimize side reactions.
- The ethoxy substituent at the 5-position is critical for the compound's biological activity, thus requiring careful control during alkylation.
- Esterification steps are typically straightforward but require careful monitoring to avoid hydrolysis or transesterification.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
